molecular formula C11H13NO4 B7567004 Ethyl (1,3-benzodioxol-5-ylmethyl)carbamate

Ethyl (1,3-benzodioxol-5-ylmethyl)carbamate

Cat. No. B7567004
M. Wt: 223.22 g/mol
InChI Key: ILXSYTDOCLJIAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (1,3-benzodioxol-5-ylmethyl)carbamate, also known as safrole, is a chemical compound that is commonly used in scientific research. It is a colorless liquid that has a sweet and spicy odor. Safrole is widely used in the synthesis of various chemicals and is also used as a flavoring agent in some food products. In

Mechanism of Action

Safrole acts on the central nervous system by inhibiting the reuptake of serotonin, dopamine, and norepinephrine. This leads to an increase in the levels of these neurotransmitters, which can produce feelings of euphoria and increased energy. Safrole has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Safrole has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anticonvulsant, analgesic, and sedative effects. In addition, Ethyl (1,3-benzodioxol-5-ylmethyl)carbamate has been shown to have a positive effect on learning and memory. It has also been shown to have hepatoprotective effects, which may be useful in the treatment of liver diseases.

Advantages and Limitations for Lab Experiments

Safrole is a useful starting material for the synthesis of other chemicals, which makes it a valuable tool in scientific research. However, it is important to note that Ethyl (1,3-benzodioxol-5-ylmethyl)carbamate is a controlled substance in many countries, which can make it difficult to obtain. In addition, Ethyl (1,3-benzodioxol-5-ylmethyl)carbamate is a carcinogen and has been shown to have toxic effects on the liver and kidneys. Therefore, it is important to use caution when handling and using Ethyl (1,3-benzodioxol-5-ylmethyl)carbamate in lab experiments.

Future Directions

There are many potential future directions for research on Ethyl (1,3-benzodioxol-5-ylmethyl)carbamate. One area of interest is the development of new drugs based on the structure of Ethyl (1,3-benzodioxol-5-ylmethyl)carbamate. Safrole has been shown to have a wide range of pharmacological effects, which makes it a promising starting point for the development of new drugs. Another area of interest is the study of the neuroprotective effects of Ethyl (1,3-benzodioxol-5-ylmethyl)carbamate. Safrole has been shown to have antioxidant properties, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is a need for further research on the toxic effects of Ethyl (1,3-benzodioxol-5-ylmethyl)carbamate. While Ethyl (1,3-benzodioxol-5-ylmethyl)carbamate has been shown to have many beneficial effects, it is also important to understand its potential toxic effects in order to use it safely in scientific research.
Conclusion
In conclusion, Ethyl (1,3-benzodioxol-5-ylmethyl)carbamate is a valuable tool in scientific research. It is commonly used as a starting material for the synthesis of other chemicals and has been shown to have a wide range of pharmacological effects. However, it is important to use caution when handling and using Ethyl (1,3-benzodioxol-5-ylmethyl)carbamate in lab experiments due to its potential toxic effects. There are many potential future directions for research on Ethyl (1,3-benzodioxol-5-ylmethyl)carbamate, including the development of new drugs, the study of its neuroprotective effects, and further research on its toxic effects.

Synthesis Methods

Safrole can be synthesized from the bark of the sassafras tree or from other natural sources. However, the most common method of synthesis is through the isomerization of isoEthyl (1,3-benzodioxol-5-ylmethyl)carbamate, which is obtained from the distillation of the oil of the sassafras tree. The isomerization process involves the use of a catalyst, such as sulfuric acid, to convert isoEthyl (1,3-benzodioxol-5-ylmethyl)carbamate into Ethyl (1,3-benzodioxol-5-ylmethyl)carbamate.

Scientific Research Applications

Safrole is used in a variety of scientific research applications. It is commonly used as a starting material for the synthesis of other chemicals, such as MDMA and MDA. It is also used in the synthesis of fragrances, flavorings, and insecticides. In addition, Ethyl (1,3-benzodioxol-5-ylmethyl)carbamate has been shown to have antimicrobial, antifungal, and anti-inflammatory properties.

properties

IUPAC Name

ethyl N-(1,3-benzodioxol-5-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-14-11(13)12-6-8-3-4-9-10(5-8)16-7-15-9/h3-5H,2,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXSYTDOCLJIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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